Methyl 2-bromo-6-methylpyrimidine-4-carboxylate
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Overview
Description
Methyl 2-bromo-6-methylpyrimidine-4-carboxylate: is a chemical compound with the molecular formula C7H7BrN2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-6-methylpyrimidine-4-carboxylate typically involves the bromination of 6-methylpyrimidine-4-carboxylate. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position. The process may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, in the presence of a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors to maintain consistent reaction conditions and improve safety.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-6-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, typically carried out in polar solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Various substituted pyrimidine derivatives.
Oxidation Products: Oxidized forms of the pyrimidine ring.
Reduction Products: De-brominated pyrimidine derivatives.
Scientific Research Applications
Chemistry: Methyl 2-bromo-6-methylpyrimidine-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds, which are crucial in medicinal chemistry .
Biology and Medicine: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological targets.
Industry: In the industrial sector, it is used in the synthesis of agrochemicals and pharmaceuticals. Its reactivity makes it a versatile building block for various chemical processes .
Mechanism of Action
The mechanism of action of Methyl 2-bromo-6-methylpyrimidine-4-carboxylate involves its interaction with molecular targets such as enzymes and nucleic acids. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The pyrimidine ring can engage in π-π stacking interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
- Methyl 4-bromo-6-methylpyrimidine-2-carboxylate
- Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
- Methyl 2-chloro-6-methylpyrimidine-4-carboxylate
Comparison: Methyl 2-bromo-6-methylpyrimidine-4-carboxylate is unique due to the position of the bromine atom, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different reactivity patterns in substitution and coupling reactions, making it a valuable compound for specific synthetic applications .
Properties
Molecular Formula |
C7H7BrN2O2 |
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Molecular Weight |
231.05 g/mol |
IUPAC Name |
methyl 2-bromo-6-methylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-3-5(6(11)12-2)10-7(8)9-4/h3H,1-2H3 |
InChI Key |
GHVJAZCBJAAHDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)Br)C(=O)OC |
Origin of Product |
United States |
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